molecular formula C57H104O6 B13394235 2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate

2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate

Cat. No.: B13394235
M. Wt: 885.4 g/mol
InChI Key: SEMJUQWPYRYUOY-UHFFFAOYSA-N
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Description

2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate is an organic compound belonging to the class of triacylglycerols. These compounds consist of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate typically involves the esterification of glycerol with octadec-6-enoic acid. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes using continuous reactors. The process is optimized for high yield and purity, often employing advanced separation techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate involves its interaction with lipid metabolic pathways. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various biochemical processes. The unsaturated fatty acids may also modulate inflammatory responses by interacting with specific receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Glycerol Trioleate: Similar structure but with oleic acid instead of octadec-6-enoic acid.

    Glycerol Tristearate: Contains saturated stearic acid chains.

    Glycerol Tripalmitate: Contains palmitic acid chains.

Uniqueness

2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate is unique due to its specific unsaturated fatty acid composition, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C57H104O6

Molecular Weight

885.4 g/mol

IUPAC Name

2,3-di(octadec-6-enoyloxy)propyl octadec-6-enoate

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3

InChI Key

SEMJUQWPYRYUOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC

Origin of Product

United States

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